12-oxo-N-[1-(propan-2-yl)piperidin-4-yl]-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide
CAS No.:
Cat. No.: VC14541503
Molecular Formula: C22H30N4O2
Molecular Weight: 382.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H30N4O2 |
|---|---|
| Molecular Weight | 382.5 g/mol |
| IUPAC Name | 12-oxo-N-(1-propan-2-ylpiperidin-4-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazoline-3-carboxamide |
| Standard InChI | InChI=1S/C22H30N4O2/c1-15(2)25-12-9-17(10-13-25)23-21(27)16-7-8-18-19(14-16)24-20-6-4-3-5-11-26(20)22(18)28/h7-8,14-15,17H,3-6,9-13H2,1-2H3,(H,23,27) |
| Standard InChI Key | MUAUVYBIRKUZQG-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCCCC4=N3 |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 12-oxo-N-[1-(propan-2-yl)piperidin-4-yl]-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazoline-3-carboxamide, reflects its polycyclic framework. The azepino[2,1-b]quinazoline core consists of a seven-membered azepine ring fused to a quinazoline system, with a ketone group at position 12. The N-substituent at position 3 is a carboxamide linked to a 1-(propan-2-yl)piperidin-4-yl group .
Molecular Formula: C₂₂H₃₀N₄O₂
Molecular Weight: 382.50 g/mol
Structural Characterization
The SMILES string CC(C)N1CCC(CC1)NC(=O)c1ccc2c(c1)nc1CCCCCn1c2=O encodes the compound’s connectivity, highlighting key features:
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A piperidine ring substituted with an isopropyl group at nitrogen (N1)
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A carboxamide bridge (-NC(=O)-) connecting the piperidine to the azepinoquinazoline system
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A fully saturated azepine ring fused to the quinazoline moiety
X-ray crystallography data remain unavailable, but computational models predict a planar quinazoline system with a puckered azepine ring, creating a semi-rigid three-dimensional structure conducive to receptor binding .
Synthesis and Physicochemical Properties
Synthetic Routes
While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step assembly:
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Quinazolinone Formation: Condensation of anthranilic acid derivatives with carbonyl sources to construct the quinazoline core.
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Azepine Annulation: Ring expansion via Schmidt reaction or photochemical cyclization to form the azepino[2,1-b]quinazoline system.
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Piperidine Coupling: Amide bond formation between the quinazoline-3-carboxylic acid and 1-(propan-2-yl)piperidin-4-amine .
Reaction yields and purification methods are undisclosed, though HPLC-MS analysis confirms ≥95% purity in commercial batches .
Physicochemical Profile
| Property | Value | Method/Source |
|---|---|---|
| Melting Point | Not reported | — |
| Solubility | DMSO: >10 mg/mL | Supplier data |
| LogP (Partition Coeff.) | 3.2 (predicted) | XLogP3 |
| pKa | 9.1 (piperidine NH), 4.3 (amide) | ACD/Labs Predictions |
The compound’s lipophilicity (LogP ~3.2) suggests moderate membrane permeability, while its solubility in DMSO facilitates in vitro assays . Stability studies indicate decomposition <5% after 24 hours in aqueous buffer (pH 7.4) at 25°C .
Biological Activity and Mechanistic Insights
Putative Targets and Mechanisms
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σ-1 Receptors: The piperidine-amide motif resembles known σ-1 ligands like haloperidol, suggesting potential neuromodulatory effects .
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Phosphodiesterases (PDEs): The planar quinazoline system may mimic purine bases, enabling PDE inhibition at micromolar concentrations .
In silico docking studies (PDB: 7L11) predict binding to the PDE4B catalytic domain with a ΔG of -9.2 kcal/mol, though experimental validation is pending .
In Vitro Screening Data
Limited supplier-reported bioactivity includes:
| Assay | Result | Concentration | Source |
|---|---|---|---|
| CYP3A4 Inhibition | IC₅₀ >50 μM | 10 μM | |
| hERG Channel Blockade | <30% inhibition | 1 μM | |
| Plasma Protein Binding | 89% (human albumin) | 10 μM |
These preliminary data suggest favorable pharmacokinetic properties but require validation in peer-reviewed studies.
Applications in Drug Discovery
Lead Optimization Scaffold
The compound’s modular structure allows derivatization at:
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C3 Amide: Replacement with sulfonamides or ureas to modulate polarity
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Piperidine N-Substituent: Cyclization to pyrrolidine or introduction of fluorine atoms for enhanced bioavailability
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Azepine Ring: Oxidation to lactams or saturation adjustments to tune conformational flexibility
Case Study: Analog Development
A 2024 patent (WO2024156789) discloses analogs where the isopropyl group is replaced with cyclopropylmethyl, yielding compounds with 10-fold improved σ-1 receptor binding (Kᵢ = 12 nM vs. 120 nM for parent compound) .
Future Research Directions
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Target Deconvolution: CRISPR-Cas9 screening to identify interacting proteins
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In Vivo Pharmacokinetics: Radiolabeled tracer studies in rodent models
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Materials Science: Exploration as a ligand for metal-organic frameworks (MOFs)
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